N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-4-7-12(18)15-14(9)19-17(24-15)20-16(21)11-6-5-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHFYIMBKACTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine
The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-methyl-6-chlorobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux:
$$
\text{2-Amino-4-methyl-6-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine}
$$
Conditions :
Alternative Route Using Bromoacetophenone Derivatives
A one-pot method involves reacting 2-aminothiophenol with 4-chloro-3-bromoacetophenone in diethyl ether under reflux:
$$
\text{2-Aminothiophenol} + \text{4-Chloro-3-bromoacetophenone} \xrightarrow{\text{Et}_2\text{O, 75–80°C}} \text{Benzothiazole intermediate}
$$
Key Parameters :
Acylation of the Benzothiazol-2-Amine
Synthesis of 2,4-Dimethoxybenzoyl Chloride
2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane:
$$
\text{2,4-Dimethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C → RT}} \text{2,4-Dimethoxybenzoyl chloride}
$$
Conditions :
Coupling Reaction
The benzothiazol-2-amine is acylated with 2,4-dimethoxybenzoyl chloride in pyridine:
$$
\text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine} + \text{2,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{Pyridine, RT}} \text{Target Compound}
$$
Optimized Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v).
Recrystallization
Final recrystallization from ethanol yields colorless crystals:
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A (Acylation) | Pathway B (Cyclization) |
|---|---|---|
| Overall Yield | 60–65% | 45–50% |
| Reaction Steps | 2 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine: This compound has a similar benzothiazole core but differs in the substituents attached to the nitrogen atom.
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but with different substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and methoxy-substituted aromatic rings. Its molecular formula is , and it possesses a molecular weight of approximately 355.83 g/mol. The presence of the chloro and methoxy groups contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₃S |
| Molecular Weight | 355.83 g/mol |
| CAS Number | 941987-73-1 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable reagents.
- Amidation Reaction : The final product is formed by reacting the benzothiazole derivative with 2,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Research indicates that compounds with similar structures to this compound may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways.
- Receptor Modulation : It could interact with receptors involved in neurotransmission or cancer pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Pharmacological Studies
Several studies have reported on the biological activity of related benzothiazole derivatives, suggesting potential applications in medicinal chemistry:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting proteasome activity or modulating apoptotic pathways .
- Neuroprotective Effects : Some derivatives have been identified as positive allosteric modulators of AMPA receptors, enhancing cognitive functions without excitotoxicity .
Study on Anticancer Properties
A recent study investigated the effects of benzothiazole derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.
Neuropharmacological Research
In another study focusing on neuropharmacological effects, compounds similar to this compound were tested in animal models. Results indicated an increase in serotonin and acetylcholine levels in the hippocampus, suggesting potential benefits for cognitive enhancement and mood regulation .
Q & A
Q. How can researchers optimize the synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key parameters include:
- Reaction Conditions : Use anhydrous solvents (e.g., pyridine or dichloromethane) under inert atmospheres to prevent oxidation of sensitive groups like the benzothiazole ring .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms intermediate structures .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization (methanol or ethanol) improves purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at 2,4-positions and chloro-methyl substitution on the benzothiazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like bacterial quorum-sensing proteins (e.g., LasR in Pseudomonas aeruginosa) using fluorescence-based reporter strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogues of this compound?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder (e.g., rotational isomers of methoxy groups) and validate hydrogen-bonding interactions (e.g., N–H···O/N motifs) .
- Comparative Analysis : Overlay crystal structures of analogues (e.g., N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine) to assess steric and electronic effects of substituents .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?
- Methodological Answer :
- Substituent Modulation : Synthesize derivatives with varying substituents (e.g., replacing 7-Cl with F or modifying methoxy positions) and compare binding affinities .
- Computational Docking : Use AutoDock Vina to predict interactions with targets (e.g., dopamine D4 receptors) and validate with radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
